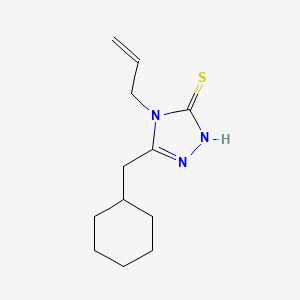

4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol

描述

The compound 4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are characterized by a heterocyclic triazole core substituted with a sulfur-containing thiol group and variable side chains.

The 4-allyl group enhances molecular flexibility and interaction with hydrophobic protein pockets, while the 5-substituent (e.g., cyclohexylmethyl) influences steric effects and binding affinity. The thiol (-SH) group contributes to redox activity and metal chelation, making these compounds versatile in drug design .

属性

IUPAC Name |

3-(cyclohexylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDNKPULSKETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylmethyl hydrazine with allyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

化学反应分析

Reactivity and Functional Group Interactions

The compound exhibits reactivity driven by its thiol (-SH) group and 1,2,4-triazole ring :

-

Thiol group :

-

Alkylation/Oxidation : Susceptible to reactions with alkylating agents (e.g., alkyl halides) or oxidizing agents (e.g., iodine) to form disulfides.

-

Nucleophilic Substitution : Acts as a nucleophile in reactions with electrophilic reagents.

-

-

Triazole Ring :

-

Electrophilic Substitution : The 5-position is activated for substitution due to the sulfur atom’s electron-donating effect.

-

Coordination Chemistry : Potential for metal ion coordination via the triazole nitrogen atoms.

-

The allyl and cyclohexylmethyl substituents influence steric and electronic effects, modulating reactivity in downstream transformations.

Characterization and Validation

Structural confirmation is typically achieved through:

-

IR Spectroscopy : Detection of thiol (-SH) and triazole ring vibrations.

-

¹H-NMR : Identification of allyl and cyclohexylmethyl protons, along with triazole ring signals.

-

Elemental Analysis : Verification of molecular formula (C₁₂H₁₉N₃S).

Comparison of Reaction Conditions

A comparison of conventional and microwave-assisted synthesis for similar triazole derivatives highlights efficiency gains:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 2–3 hours | 5–8 minutes |

| Temperature | — | 350 W (microwave) |

| Yield | 60–69% | 70–77% |

| Key Advantages | Predictable but slow | Rapid, energy-efficient |

Adapted from analogous triazole syntheses .

Functional Group Transformations

While specific transformations for this compound are not detailed in the literature, general reactivity trends for 1,2,4-triazole derivatives include:

-

Suzuki Coupling : Allyl group may enable cross-coupling reactions.

-

Thiol-Based Reactions : Potential for disulfide formation or thiol-ene click chemistry.

-

Triazole Ring Functionalization : Introduction of substituents via electrophilic substitution.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole and thiol groups exhibit promising antimicrobial properties. Studies have shown that 4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol demonstrates significant activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of the compound allow it to interact with specific molecular targets involved in cancer progression .

3. Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of triazole derivatives. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

1. Fungicides and Pesticides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. It can be effective against plant pathogens, thereby enhancing crop yield and health .

Materials Science Applications

1. Development of New Materials

The unique chemical structure of this triazole derivative allows it to be used as a building block for synthesizing novel materials with specific properties. Its application in polymer chemistry could lead to the creation of materials with enhanced durability and chemical resistance .

Case Studies

作用机制

The biological activity of 4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol is primarily due to its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

- EGFR-Targeting Analogs: The quinolinyl-substituted derivatives (e.g., VM25, VM26) exhibit a unique dual mechanism: weak tyrosine kinase inhibition (IC₅₀ ~30–50 µM) but strong induction of EGFR degradation, leading to cancer cell detachment . This contrasts with gefitinib, which primarily inhibits kinase activity.

- Antioxidant Activity : Electron-donating groups (e.g., -OCH₃, -NH₂) at the 5-position enhance free radical scavenging, as seen in DPPH and ABTS assays .

- Synthetic Flexibility: Schiff base formation (e.g., with 4-phenoxybenzaldehyde) and alkylation reactions are common strategies to modify the 5-position .

Structural and Mechanistic Differences

- Quinolinyl vs. Cyclohexylmethyl Substituents: The quinolinyl group in FQTT derivatives (e.g., VM25) enables π-π stacking with EGFR’s allosteric site, promoting protein degradation .

- Thiol Group Reactivity: The -SH group in 4-amino-5-phenyl analogs participates in hydrogen bonding and redox reactions, critical for antioxidant activity . In EGFR-targeting compounds, the thiol may coordinate with catalytic cysteine residues, though this is less pronounced compared to covalent inhibitors like osimertinib .

生物活性

4-Allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as 4-Allyl-CMT) is a heterocyclic compound characterized by its unique structure, which includes a triazole ring and a thiol group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 4-Allyl-CMT, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Allyl-CMT is C₁₂H₁₉N₃S, with a molecular weight of 237.36 g/mol. The structure features a five-membered triazole ring with an allyl group and a cyclohexylmethyl moiety attached to it. The presence of the thiol functional group (-SH) is significant for its biological reactivity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃S |

| Molecular Weight | 237.36 g/mol |

| Core Structure | 1,2,4-Triazole ring |

| Functional Groups | Thiol (-SH), Allyl (C₃H₅) |

Antifungal and Antibacterial Properties

Research indicates that 4-Allyl-CMT exhibits potent antifungal and antibacterial activities. The triazole ring is known for its ability to inhibit cytochrome P450 enzymes in fungi, which are essential for sterol biosynthesis. This inhibition can disrupt fungal growth and viability.

- Inhibition of Cytochrome P450 : The compound interferes with the metabolic pathways in fungi by inhibiting cytochrome P450 enzymes.

- Antioxidant Activity : The thiol group may confer antioxidant properties, allowing it to scavenge free radicals and mitigate oxidative stress.

Case Studies

- Antifungal Activity : A study demonstrated that 4-Allyl-CMT effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Antibacterial Activity : In vitro tests revealed that 4-Allyl-CMT showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.

Cytotoxic Effects

Moreover, preliminary studies have indicated that 4-Allyl-CMT may possess cytotoxic properties against certain cancer cell lines. For instance, it has been evaluated for its effects on colon carcinoma cells (HCT-116) and breast cancer cells (T47D), showing promising results in reducing cell viability.

Cytotoxicity Data

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

Synthetic Routes

Several synthetic pathways have been developed for the preparation of 4-Allyl-CMT, emphasizing its versatility in organic synthesis. These methods allow researchers to produce the compound efficiently for further biological evaluation.

Common Synthetic Methods

- Condensation Reactions : Utilizing thiosemicarbazides with aldehydes to form triazole derivatives.

- Cyclization Techniques : Employing various cyclization strategies to achieve the desired triazole-thiol structure.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting thiosemicarbazide derivatives with allyl halides in alcoholic media (e.g., methanol or isopropanol) under basic conditions (e.g., NaOH). For example, microwave-assisted synthesis has been shown to improve yield and reduce reaction time by 30–50% compared to conventional heating . Purification typically involves recrystallization from ethanol or column chromatography. Key parameters include maintaining pH >10 to deprotonate the thiol group and ensuring stoichiometric excess of the allylating agent .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- FTIR : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C-NMR : Confirms allyl (δ 5.0–6.0 ppm for vinyl protons) and cyclohexylmethyl (δ 1.0–2.5 ppm for methylene and cyclohexyl protons) substituents .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the cyclohexylmethyl group influence the compound’s solubility and stability?

- Methodological Answer : The hydrophobic cyclohexylmethyl group reduces aqueous solubility but enhances lipid membrane permeability, making the compound suitable for cellular uptake studies. Stability tests in DMSO or PBS (pH 7.4) over 48 hours at 25°C show <5% degradation, as monitored by HPLC. Solubility can be improved via co-solvents (e.g., DMSO:water 1:9) or nanoformulation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are recommended to predict the compound’s electronic properties and biological targets?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps, and predict redox behavior. This approach has achieved <2.4 kcal/mol deviation in thermochemical properties for similar triazoles .

- Molecular Docking : Prepare the ligand by minimizing energy in Avogadro, then dock into target proteins (e.g., SARS-CoV-2 helicase) using AutoDock Vina. Analyze binding poses with PyMOL and prioritize interactions with residues within 4 Å .

Q. How can structural modifications (e.g., substituting allyl or cyclohexylmethyl groups) enhance antiradical or antiviral activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Replace allyl with propargyl or benzyl groups to alter electron density.

- Activity Testing : Use DPPH assays for antiradical activity (IC₅₀ calculations) or plaque reduction assays for antiviral efficacy. For example, 4-fluorobenzylidene derivatives showed reduced antiradical activity (IC₅₀ = 1 × 10⁻⁴ M vs. 1 × 10⁻³ M for the parent compound) due to steric hindrance .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) can be addressed by:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., DPPH concentration, incubation time).

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent polarity or cell line differences.

- MD Simulations : Run 100-ns simulations to assess ligand-protein binding stability under physiological conditions .

Q. How can coordination complexes of this compound be synthesized and applied in catalysis or biomedicine?

- Methodological Answer : React the thiol with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol at 60°C for 4 hours. Characterize complexes via UV-Vis (d-d transitions at 500–600 nm for Cu(II)) and cyclic voltammetry. Applications include:

- Catalysis : Test in Suzuki-Miyaura coupling (e.g., 85% yield for biphenyl synthesis).

- Antimicrobial Activity : Screen against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes rate |

| Reaction Time | 20 min | 95% yield |

| Solvent | Isopropanol | Enhances purity |

| NaOH Concentration | 0.1 M | Prevents hydrolysis |

Table 2 : Antiradical Activity of Structural Analogues

| Derivative | IC₅₀ (M) | Key Structural Feature |

|---|---|---|

| Parent Compound | 1 × 10⁻³ | Allyl + Cyclohexylmethyl |

| 4-Fluorobenzylidene | 1 × 10⁻⁴ | Increased steric bulk |

| 2-Hydroxybenzylidene | 5 × 10⁻⁴ | H-bond donor capability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。